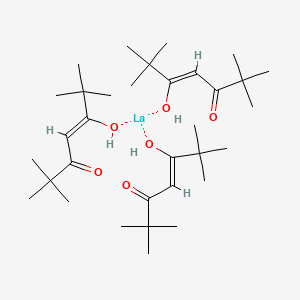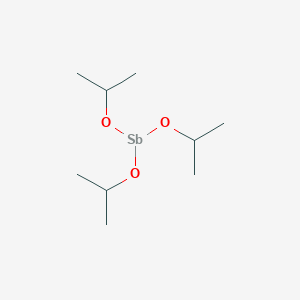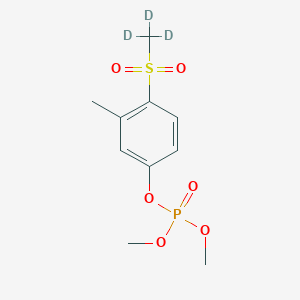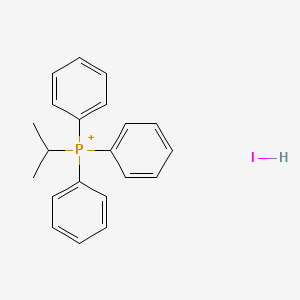
Isopropyl triphenylphosphonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopropyl triphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with isopropyl iodide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like toluene or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl triphenylphosphonium iodide undergoes various types of reactions, including:
Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.
Cyclopropanation Reactions: It is used to form cyclopropane rings from alkenes.
Common Reagents and Conditions
Wittig Reactions: Common reagents include aldehydes or ketones, and the reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dichloromethane at room temperature.
Cyclopropanation Reactions: Common reagents include alkenes and a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Wittig Reactions: The major products are alkenes.
Cyclopropanation Reactions: The major products are cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Isopropyl triphenylphosphonium iodide is widely used in scientific research, including:
Mecanismo De Acción
The mechanism of action of isopropyl triphenylphosphonium iodide involves the formation of a phosphonium ylide intermediate in Wittig reactions. This intermediate reacts with carbonyl compounds to form alkenes. In cyclopropanation reactions, the compound forms a carbenoid intermediate that reacts with alkenes to form cyclopropane rings .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl triphenylphosphonium iodide
- Ethyl triphenylphosphonium bromide
- Propyl triphenylphosphonium bromide
Uniqueness
Isopropyl triphenylphosphonium iodide is unique due to its specific reactivity and selectivity in Wittig and cyclopropanation reactions. Its isopropyl group provides steric hindrance, which can influence the reaction outcomes and selectivity compared to other triphenylphosphonium compounds .
Propiedades
Fórmula molecular |
C21H23IP+ |
|---|---|
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
triphenyl(propan-2-yl)phosphanium;hydroiodide |
InChI |
InChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1; |
Clave InChI |
HHBXWXJLQYJJBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


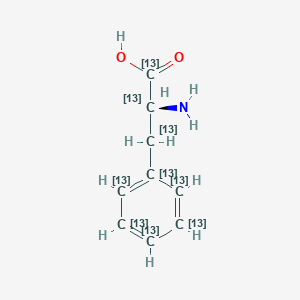
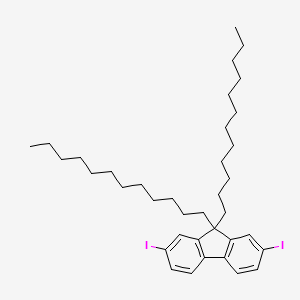
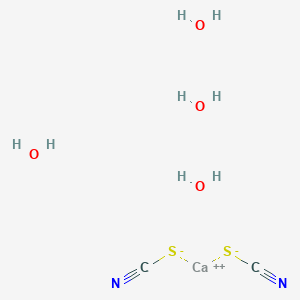
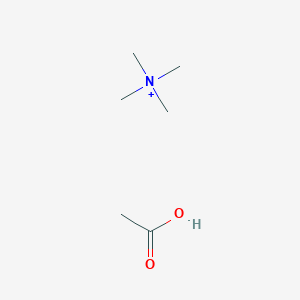


![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)


